Isoerysenegalensein E

Overview

Description

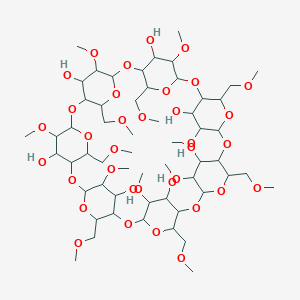

Isoerysenegalensein E is a natural product found in Erythrina lysistemon, Millettia pachycarpa, and Erythrina variegata . It has the molecular formula C25H26O6 .

Molecular Structure Analysis

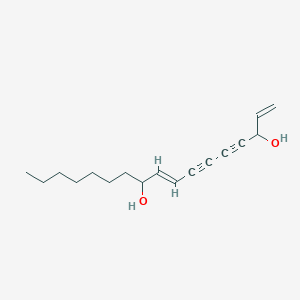

This compound has a molecular weight of 422.5 g/mol . Its IUPAC name is 5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one . The molecule contains a total of 59 bonds, including 33 non-H bonds, 16 multiple bonds, 6 rotatable bonds, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aromatic ketone, 1 hydroxyl group, and 3 aromatic hydroxyls .Physical And Chemical Properties Analysis

This compound has a molecular weight of 422.5 g/mol, an XLogP3-AA of 5.5, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 6, a rotatable bond count of 6, an exact mass of 422.17293854 g/mol, a monoisotopic mass of 422.17293854 g/mol, a topological polar surface area of 107 Ų, a heavy atom count of 31, a formal charge of 0, and a complexity of 728 .Scientific Research Applications

Apoptotic Induction in Leukemia Cells

Isoerysenegalensein E has demonstrated significant cytotoxicity against human leukemia HL-60 cells. It induces apoptosis in these cells via the caspase-9/caspase-3 pathway, which is triggered by mitochondrial dysfunction (Ito et al., 2006).

Anti-Estrogenic Activity

This compound exhibits notable anti-estrogenic activity. It's comparable to 4-hydroxytamoxifen, a typical estrogen receptor (ER) antagonist. This compound's anti-estrogenic effect is substantial and suggests a potential application in managing estrogen-responsive diseases (Okamoto et al., 2006).

Identification in Various Plants

This compound has been identified in several plant species, such as Erythrina lysistemon and Erythrina caffra, adding to the understanding of the flavonoid profiles of these plants. This contributes to the broader knowledge of plant biochemistry and potential pharmacological applications (El-Masry et al., 2002); (Desta & Majinda, 2014).

Mechanism of Action

Target of Action

Isoerysenegalensein E is a natural product found in Erythrina lysistemon The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It has been reported to show significant cytotoxicity against hl-60 cells . It induces apoptosis in these cells through the activation of the caspase-9/caspase-3 pathway, which is triggered by mitochondrial dysfunction .

Biochemical Pathways

Given its cytotoxic effects and the induction of apoptosis in hl-60 cells, it can be inferred that it likely affects pathways related to cell survival and death, particularly those involving caspases and mitochondrial function .

Result of Action

This compound has been reported to induce apoptosis in HL-60 cells through the activation of the caspase-9/caspase-3 pathway, which is triggered by mitochondrial dysfunction . This suggests that the compound may have potential therapeutic applications in the treatment of diseases characterized by abnormal cell proliferation, such as cancer.

Biochemical Analysis

Biochemical Properties

Isoerysenegalensein E shows significant cytotoxicity against HL-60 cells . It induces apoptosis in these cells through the activation of the caspase-9/caspase-3 pathway . This process is triggered by mitochondrial dysfunction .

Cellular Effects

This compound has been shown to have anti-estrogenic activity comparable to that of 4-hydroxytamoxifen, a typical estrogen receptor antagonist . It influences cell function by inducing apoptosis in HL-60 cells .

Molecular Mechanism

The molecular mechanism of this compound involves the activation of the caspase-9/caspase-3 pathway, which leads to apoptosis in HL-60 cells . This process is triggered by mitochondrial dysfunction .

Properties

IUPAC Name |

5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-10-17-22(28)18(11-20(27)14(3)4)23(29)21-24(30)19(12-31-25(17)21)15-6-8-16(26)9-7-15/h5-9,12,20,26-29H,3,10-11H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYBVRYBSLBMGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C(C2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)CC(C(=C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Isoerysenegalensein E, and what are its downstream effects?

A: this compound exhibits anti-estrogenic activity, likely through a mechanism that does not involve direct competition with 17β-estradiol for binding to the estrogen receptor (ER). [] While its exact mechanism remains unclear, research suggests it may involve interactions with other ER-mediated pathways or downstream signaling events. [] One study demonstrated that this compound induced apoptosis in human leukemia HL-60 cells via activation of the caspase-9/caspase-3 pathway, suggesting a potential role in mitochondrial dysfunction. []

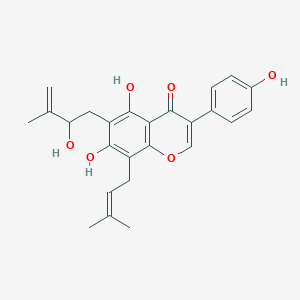

Q2: What are the key structural features of this compound that contribute to its anti-estrogenic activity?

A: Structure-activity relationship studies indicate that several structural features are crucial for the anti-estrogenic activity of this compound. These include prenyl groups at the 6- and 8-positions of the A-ring, a hydroxyl group on either the 6-prenyl moiety or the B-ring (catechol form), and the absence of both A-ring cyclization with the prenyl group and hydroxylation on the 8-prenyl group of the A-ring. [] These findings highlight the importance of specific prenylation patterns and hydroxyl group positioning for potent antagonistic activity.

Q3: How does this compound compare to other known anti-estrogenic compounds, such as 4-hydroxytamoxifen, in terms of potency?

A: Research suggests that this compound exhibits potent anti-estrogenic activity comparable to 4-hydroxytamoxifen, a well-established ER antagonist. [] This finding underscores the potential of this compound as a lead compound for developing novel anti-estrogenic therapies.

Q4: What are the primary sources of this compound?

A: this compound has been isolated from several plant sources, including Millettia pachycarpa, Erythrina variegata, and Millettia taiwaniana. [, , , ] These plants represent potential sustainable sources for the production and further investigation of this bioactive compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B157407.png)

![2-Fluorophenyl (2-{[2-(butoxymethyl)cyclohexyl]methoxy}ethyl)carbamate](/img/structure/B157410.png)